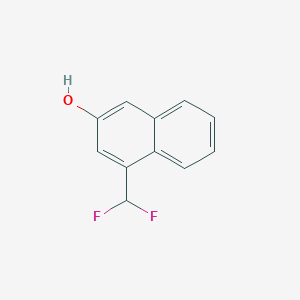

1-(Difluoromethyl)-3-naphthol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). They have been the subject of extensive research due to their potential applications in pharmaceuticals and agrochemicals . The presence of the difluoromethyl group can significantly alter the physical and chemical properties of these compounds, making them useful for a variety of purposes .

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years. A variety of methods have been developed, including metal-based methods that can transfer a CF2H group to a carbon atom . These methods have been applied to a wide range of substrates, including heteroaromatic compounds .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be quite complex, depending on the specific compound . In general, these compounds contain a difluoromethyl group attached to a carbon atom .Chemical Reactions Analysis

Difluoromethylation reactions have been the subject of extensive study. These reactions typically involve the formation of a bond between a carbon atom and a difluoromethyl group . Various methods have been developed to achieve this, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can be quite diverse. Some common physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . The presence of the difluoromethyl group can significantly alter these properties .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis

Electrochemical conditions facilitate the synthesis of highly functionalized 1-naphthols, demonstrating a green and efficient pathway for constructing cyclic structures. The process utilizes alkynes and 1,3-dicarbonyl compounds for annulation, highlighting the potential for antitumor activity of the synthesized compounds (He et al., 2019).

Environmental and Food Analysis

Digital image colorimetry (DIC) has been applied to detect carbaryl in food samples, utilizing 1-naphthol as a hydrolysate in an innovative extraction and detection methodology. This approach emphasizes the utility of 1-naphthol in environmental and food safety applications (Jing et al., 2020).

Material Science Applications

The dispersibility of carbon nanofibers (CNFs) into sol-gel matrices has been explored using 1-naphthol as an in-situ fluorescent probe, highlighting its role in understanding the interactions between CNFs and gel matrices (Kubota et al., 2005).

Chemical Reaction Monitoring

1-Naphthol serves as a sensitive fluorescent molecular probe for studying the interaction of bile salts with dipalmitoylphosphatidylcholine vesicles, a component of lung surfactant. This research underscores the utility of 1-naphthol in biological studies and the monitoring of complex biochemical interactions (Mohapatra & Mishra, 2010).

Synthesis of Sulfonated Naphthols

A novel three-component reaction involving naphthols, sulfur dioxide, and aryldiazonium tetrafluoroborates has been developed, catalyzed by iron(III) chloride. This process leads to the synthesis of diverse sulfonated naphthols, showcasing a direct C–H functionalization method (Zhou et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The field of difluoromethylation is a rapidly evolving area of research, with new methods and applications being developed all the time . Future research will likely focus on developing more efficient and selective methods for difluoromethylation, as well as exploring new applications for these compounds in areas such as pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

4-(difluoromethyl)naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O/c12-11(13)10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJUFSZUQMYRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261624-43-4 |

Source

|

| Record name | 4-(difluoromethyl)naphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)

![3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2952688.png)

![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2952690.png)

![(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2952692.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)